N-[4-(octylsulfamoyl)phenyl]acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H26N2O3S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-[4-(octylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H26N2O3S/c1-3-4-5-6-7-8-13-17-22(20,21)16-11-9-15(10-12-16)18-14(2)19/h9-12,17H,3-8,13H2,1-2H3,(H,18,19) |
InChI Key |
ONGBHHTXXGCYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Octylsulfamoyl Phenyl Acetamide and Analogues
Established Synthetic Pathways for N-[4-(octylsulfamoyl)phenyl]acetamide
The most common and efficient synthesis of this compound involves a direct approach utilizing a pre-functionalized aromatic precursor. This pathway ensures high yields and selectivity by building the molecule in a logical sequence where the amine is first protected before the introduction and subsequent reaction of the sulfonyl chloride group.
The key step in the synthesis is the formation of the sulfonamide bond. This is typically achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with octylamine. In this reaction, the nitrogen atom of octylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the stable S-N sulfonamide linkage.
The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Common bases include pyridine, triethylamine, or an aqueous solution of sodium carbonate. The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction; dichloromethane and dimethylformamide (DMF) are frequently employed. The reaction proceeds readily at room temperature, although gentle heating may be applied to ensure completion. scholarsresearchlibrary.comnih.gov
A general reaction scheme is as follows: 4-acetamidobenzenesulfonyl chloride + octylamine → this compound + HCl
The precursor, 4-acetamidobenzenesulfonyl chloride, is itself synthesized via the chlorosulfonation of acetanilide using chlorosulfonic acid. livejournal.comorgsyn.org Using acetanilide instead of aniline is crucial because the acetyl group protects the amino group from reacting with the chlorosulfonic acid and acts as a para-directing group, ensuring the desired substitution pattern. livejournal.comchegg.com
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Starting Material | 4-acetamidobenzenesulfonyl chloride | Provides the acetylated phenylamine and sulfonyl chloride moieties. | scholarsresearchlibrary.comcymitquimica.com |
| Reagent | Octylamine | Acts as the nucleophile to form the sulfonamide bond. | - |
| Base | Pyridine, Sodium Carbonate, or Triethylamine | Neutralizes the HCl byproduct. | scholarsresearchlibrary.comnih.gov |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Solubilizes reactants. | scholarsresearchlibrary.comnih.gov |
| Temperature | Room Temperature | Allows for a controlled reaction rate. | scholarsresearchlibrary.com |
In the established pathway described above (Section 2.1.1), the acetylation of the phenylamine is performed prior to the sulfonamide formation. Acetanilide is the starting material for the synthesis of the 4-acetamidobenzenesulfonyl chloride intermediate. orgsyn.org This "protection" strategy prevents side reactions at the aniline nitrogen during chlorosulfonation. livejournal.com
An alternative, though less common, synthetic route would involve reacting 4-aminobenzenesulfonyl chloride (sulfanilamide chloride) with octylamine first to form 4-amino-N-octylbenzenesulfonamide. This intermediate would then undergo acetylation. The acetylation of the resulting primary aromatic amine can be readily achieved using standard laboratory reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or in a suitable solvent. This method, however, adds a step to the main sequence and may require additional purification of the intermediate.
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents to achieve research-grade purity. The primary methods employed are recrystallization and column chromatography.
Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For N-phenylacetamide sulfonamide derivatives, solvents such as ethanol or benzene (B151609) have been used effectively. orgsyn.org
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is the method of choice. A solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. An eluent (solvent or mixture of solvents) is passed through the column, and the components of the mixture separate based on their differential adsorption to the silica gel. The fractions are collected and the solvent is evaporated to yield the pure compound. nih.gov The completion of the reaction and the purity of the fractions are often monitored by thin-layer chromatography (TLC). nih.gov
Advanced Synthetic Strategies for Novel this compound Derivatives
To explore structure-activity relationships and develop novel compounds with potentially enhanced properties, medicinal chemists employ various strategies to modify the parent structure of this compound. These strategies focus on altering the lipophilic alkyl chain and functionalizing the aromatic core.
The octyl chain plays a significant role in the lipophilicity of the molecule. Modulating this part of the structure can have a profound impact on the compound's properties.
Varying the Amine Precursor: The most direct strategy involves replacing octylamine with other primary or secondary amines during the sulfonamide synthesis step (as described in 2.1.1). This approach allows for the introduction of a wide variety of alkyl or aryl groups. By using different amines, researchers can systematically alter chain length, introduce branching, or incorporate cyclic structures. This method has been widely used to create large libraries of sulfonamide derivatives for screening purposes. nih.gov
| Amine Precursor Example | Resulting N-Substituent | Potential Structural Modification |
|---|---|---|
| Hexylamine | N-hexyl | Shorter alkyl chain |
| Dodecylamine | N-dodecyl | Longer alkyl chain |
| Cyclohexylamine | N-cyclohexyl | Introduction of a cyclic moiety |
| Benzylamine | N-benzyl | Introduction of an aryl group |
| Isobutylamine | N-isobutyl | Branched alkyl chain |
Post-Synthesis N-Alkylation: A more advanced strategy involves the N-alkylation of a precursor sulfonamide, such as N-(4-sulfamoylphenyl)acetamide. This allows for the introduction of alkyl groups that might not be readily available as primary amines or that might be incompatible with the initial sulfonylation conditions. Methods for N-alkylation include reactions with alcohols using a "Borrowing Hydrogen" strategy catalyzed by manganese or ruthenium complexes, or reactions with trichloroacetimidates under thermal conditions. nih.govorganic-chemistry.org
Introducing substituents onto the phenyl ring of the acetanilide moiety is another key strategy for creating novel derivatives. This can be accomplished by either starting with a pre-functionalized building block or by performing reactions on the intact ring system.
Synthesis from Substituted Precursors: The most straightforward approach is to begin the synthetic sequence with a substituted acetanilide. For example, starting with 2-chloroacetanilide or 3-methoxyacetanilide would, after chlorosulfonation and reaction with octylamine, yield the corresponding N-[2-chloro-4-(octylsulfamoyl)phenyl]acetamide or N-[3-methoxy-4-(octylsulfamoyl)phenyl]acetamide. This method provides reliable control over the position and identity of the substituent.
| Substituted Acetanilide Precursor | Potential Final Product Structure |
|---|---|
| 2-Methylacetanilide | Methyl group ortho to the acetamido group |
| 3-Fluoroacetanilide | Fluoro group meta to the acetamido group |
| N-(4-acetyl-3-chlorophenyl)acetamide | Chloro group ortho to the sulfamoyl group |
Late-Stage Functionalization: More advanced and complex methods involve the direct functionalization of the aromatic C-H bonds of a pre-formed sulfonamide. These reactions are at the forefront of synthetic chemistry and can provide access to analogues that are difficult to prepare by traditional methods. For instance, transition-metal-catalyzed reactions, such as iridium-catalyzed ortho C-H amidation, can introduce new functional groups at specific positions on the phenyl ring. organic-chemistry.org These methods offer powerful tools for the late-stage diversification of complex molecules.
Modifications of the Sulfonamide and Acetamide (B32628) Groups
The structure of this compound allows for various modifications of its sulfonamide and acetamide groups, enabling the synthesis of a diverse range of analogues. The primary synthetic route to this class of compounds involves the reaction of 4-acetamidobenzenesulfonyl chloride with a corresponding amine, in this case, octylamine. This versatile reaction can be adapted to introduce a wide variety of substituents on the sulfonamide nitrogen.
Research has demonstrated the synthesis of numerous analogues by reacting 4-acetamidobenzenesulfonyl chloride with different primary and secondary amines. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of solvent and base can influence the reaction rate and yield.
| Amine | Base | Solvent | Yield (%) | Reference |
| Benzylamine | Sodium Carbonate | Water | - | nih.gov |
| Ethylamine | Sodium Carbonate | Water | - | researchgate.net |
| Various alkyl/aryl amines | Sodium Carbonate | Aqueous media | - | researchgate.net |
| Piperazine | Sodium Carbonate | - | - | tandfonline.com |
The acetamide group can also be modified, although this is less commonly reported for this specific scaffold. Standard organic transformations can be employed to alter the acetyl group. For instance, hydrolysis of the acetamide, followed by acylation with a different acyl chloride or anhydride, would yield analogues with modified amide chains.
Chemical Reactivity of this compound Functional Groups
The chemical reactivity of this compound is primarily dictated by its two key functional groups: the amide and the sulfonamide.
The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-(octylsulfamoyl)aniline and acetic acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
Studies on the hydrolysis of related N-acetylated aromatic compounds have provided insights into the reaction kinetics and mechanisms. For instance, the hydrolysis of N-acetylsulfanilic acid is known to be slow in aqueous solution organic-chemistry.org. Kinetic studies on N-amidomethylsulfonamides have shown that both acid- and base-catalyzed pathways can contribute to the hydrolysis, with the specific mechanism depending on the substitution pattern of the amide and sulfonamide nitrogens.
| Compound Type | Condition | Noteworthy Observation |
| N-amidomethylsulfonamides | Acidic | Protonation of the amide precedes expulsion of a neutral amide. |
| N-amidomethylsulfonamides | Basic | For secondary sulfonamides, hydrolysis proceeds via an E1cB mechanism involving ionization of the sulfonamide. |
The sulfonamide moiety can undergo nucleophilic substitution reactions, although the sulfur-nitrogen bond is generally stable. Cleavage of the N-S bond typically requires specific reagents and conditions. Research into the desulfonylation of tosyl amides, which are structurally related to the sulfonamide in the target molecule, has shown that this can be achieved using visible-light-promoted reductive cleavage nih.gov. This method offers a mild approach to cleave the N-S bond and has a broad substrate scope.
Furthermore, nucleophilic substitution can occur at the sulfur atom of the sulfonyl group. Studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have provided insights into the mechanism of nucleophilic substitution at sulfonyl sulfur. These reactions are believed to proceed through a synchronous mechanism or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.
The aromatic ring of this compound provides a scaffold for coupling reactions to build more complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.
For these reactions to be applied to this compound, a halide substituent would typically be required on the phenyl ring. Analogues of the target compound, such as N-[4-(octylsulfamoyl)phenyl]halides, could be coupled with various organoboron compounds in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling has been successfully applied to aryl sulfamates, demonstrating the feasibility of using sulfonamide-containing compounds in such transformations nih.gov.
| Coupling Partners | Catalyst System | Conditions | Product Type |
| Aryl sulfamate and boronic acid | Palladium precatalyst | Room temperature | Biaryl compounds |
| Aryl sulfamate and aryl silanolate | Palladium precatalyst | - | Biaryl compounds |
| In situ generated sulfamoyl chloride and boronic acid | PdCl2(PhCN)2 / PAr3 | 70 °C, 16 h | Diverse sulfonamides |
Green Chemistry Approaches in this compound Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides and acetamides to reduce the environmental impact of chemical processes. Key areas of focus include the use of alternative energy sources and environmentally benign solvents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of sulfonamides from sulfonic acids or their sodium salts can be efficiently achieved under microwave irradiation, often with reduced reaction times and improved yields compared to conventional heating nih.govorientjchem.org. Similarly, the direct synthesis of amides from carboxylic acids and amines can be performed under solvent-free conditions using microwave assistance, offering a greener alternative to traditional methods nih.govnih.gov.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic methodology. Ultrasound irradiation can promote the N-acylation of amines and sulfonamides under solvent-free and catalyst-free conditions, leading to high yields in short reaction times researchgate.netorientjchem.org. This technique is based on the phenomenon of acoustic cavitation, which generates localized high-energy conditions.
Green Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Research has explored the use of more sustainable solvents for sulfonamide synthesis. A general and mild method for synthesizing sulfonamides has been developed using water, ethanol, glycerol, and deep eutectic solvents (DES) as the reaction medium nih.gov. These solvents are more environmentally friendly than traditional volatile organic compounds.
| Green Approach | Reaction Type | Advantages |
| Microwave Irradiation | Sulfonamide synthesis from sulfonic acids | Reduced reaction time, high yields |
| Microwave Irradiation | Direct amidation | Solvent-free, rapid |
| Ultrasound Irradiation | N-acylation of amines and sulfonamides | Solvent-free, catalyst-free, high yields, short reaction times |
| Green Solvents (Water, Ethanol, Glycerol, DES) | Sulfonamide synthesis | Environmentally benign, simple workup |
Pharmacological Spectrum and Biological Activity Profiling of N 4 Octylsulfamoyl Phenyl Acetamide
Antimicrobial Activity Investigations
The core structure of N-[4-(octylsulfamoyl)phenyl]acetamide, featuring a sulfonamide group, suggests a potential for antimicrobial effects. Research into related compounds supports this hypothesis, indicating a spectrum of activity against various microbial pathogens.
Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)
The sulfonamide functional group is a well-established pharmacophore known for its antibacterial properties. While specific studies on this compound are not extensively detailed in the provided search results, the broader class of N-phenylacetamide derivatives has demonstrated promising activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar efficacy.
For instance, a study on new N-phenylacetamide derivatives incorporating 4-arylthiazole moieties revealed significant in vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X.oryzae pv. oryzicola (Xoc) nih.gov. One of the synthesized compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, showed a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to commercial bactericides like bismerthiazol and thiodiazole copper nih.gov. This line of research underscores the potential of the N-phenylacetamide scaffold as a foundation for developing new antibacterial agents.
Exploration of Antifungal Properties of Analogues
Analogues of this compound have been investigated for their antifungal capabilities, particularly against opportunistic pathogens like Candida species. The arylsulfonamide chemical class, to which the target compound belongs, has shown notable antifungal activity archivepp.com.
In one study, a series of arylsulfonamide-based compounds were screened against various strains of C. albicans, C. parapsilosis, and C. glabrata. One of the "hit" compounds, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, demonstrated fungistatic activity against most tested strains at concentrations ranging from 0.125 to 1 mg/mL archivepp.com. Further derivatization led to compounds with fungicidal effects against Candida glabrata archivepp.com.
Another study focused on 2-chloro-N-phenylacetamide, evaluating its efficacy against fluconazole-resistant clinical strains of C. albicans and C. parapsilosis. This compound inhibited all tested strains with a Minimum Inhibitory Concentration (MIC) ranging from 128 to 256 µg/mL and a Minimum Fungicidal Concentration (MFC) of 512-1,024 µg/mL researchgate.net. It was also effective at inhibiting and disrupting biofilm formation researchgate.net. These findings highlight the potential of the broader acetamide (B32628) and sulfonamide scaffolds in the development of novel antifungal agents.
Evaluation of Antitubercular Potential of Related Scaffolds
The fight against tuberculosis, caused by Mycobacterium tuberculosis, is another area where related chemical structures have been explored. Carbonic anhydrases (CAs) in M. tuberculosis are considered potential drug targets.
A study on a library of N-((4-sulfamoylphenyl)carbamothioyl) amides investigated their inhibitory effects on three bacterial β-CAs from M. tuberculosis (MtCA1, MtCA2, and MtCA3) farmaciajournal.comsemanticscholar.org. The results indicated that these compounds effectively inhibited the mycobacterial enzymes, suggesting a potential mechanism for antitubercular activity semanticscholar.org. This line of inquiry points to the therapeutic potential of sulfonamide-containing scaffolds in targeting essential enzymes in M. tuberculosis.
Enzyme Inhibition Studies
The structural motifs present in this compound and its derivatives make them candidates for inhibiting various enzymes, which is a common mechanism for therapeutic intervention.
Carbonic Anhydrase Inhibition by this compound Related Derivatives
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes crucial for various physiological processes. Their inhibition has therapeutic applications in a range of diseases. Sulfonamides are a classic class of CA inhibitors.
Derivatives related to this compound have been shown to be effective inhibitors of CAs. For example, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide has been identified as an effective human carbonic anhydrase (hCA) inhibitor researchgate.net. Another study investigated 4‐sulfamoylphenylalkylamides as inhibitors of CAs expressed in Vibrio cholerae, identifying potent inhibitors, with some showing high affinity for the VchCAγ class archivepp.com.
Furthermore, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides were tested as inhibitors against three human CA isoforms (hCA I, II, and VII) farmaciajournal.com. Many of the evaluated compounds showed better inhibition against these isoforms compared to the standard drug, acetazolamide semanticscholar.org. The inhibition data for selected compounds from this study are presented below.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by N-((4-sulfamoylphenyl)carbamothioyl) Amide Derivatives Data extracted from a study on related scaffolds and presented for comparative purposes.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |
|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12 | 2.5 |
| Derivative 3a | 19.4 | 10.3 | 4.1 |
| Derivative 3k | 24.8 | 11.5 | 5.2 |
Cyclooxygenase Inhibition Research Relevant to Acetamide Scaffolds
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). The acetamide scaffold is a component of many compounds investigated for COX inhibition.
Research has shown that acetamide derivatives can be designed as selective COX-2 inhibitors, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs archivepp.com. For example, a COX-2 inhibitor containing an acylamino spacer, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, demonstrated potential anti-inflammatory efficacy archivepp.com.
In silico and in vitro studies on acetamide thiazole derivatives have evaluated their anti-inflammatory activity against COX-1 and COX-2 protein receptors farmaciajournal.com. Molecular docking simulations revealed prominent interactions with active site amino acids, and in vitro assays provided IC50 values indicating inhibitory effects on both COX enzymes farmaciajournal.com. While direct studies on this compound are not available, the existing research on related acetamide and sulfonamide structures suggests that this compound could be a subject of interest for COX inhibition studies.
Table 2: COX Inhibition by Selected Acetamide Derivatives Data from various studies on related acetamide scaffolds, presented for context.
| Compound Class/Derivative | Target | Activity (IC₅₀) |
|---|---|---|
| Pyrimidine-5-carbonitrile hybrid with acetamide linker | COX-2 | 1.03 µmol/L |
| Benzoxazole analog with acetamide group | COX-2 | 0.04 µmol/L |
Monoacylglycerol Lipase Inhibition by Phenylacetamide Derivatives
Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov The inhibition of MAGL has emerged as a significant therapeutic strategy for various pathological conditions, including neurodegenerative diseases, inflammation, and cancer. researchgate.netmdpi.com Research into MAGL inhibitors has explored various chemical scaffolds, with a focus on developing both irreversible and, more recently, reversible inhibitors to mitigate potential drawbacks associated with permanent enzyme inactivation. nih.gov
Phenylacetamide derivatives represent a class of compounds investigated for their potential as enzyme inhibitors. While much of the early research focused on irreversible inhibitors, the development of reversible MAGL inhibitors has become a priority. nih.gov For instance, a series of naphthyl amide derivatives were designed and synthesized as reversible MAGL inhibitors, demonstrating that the amide scaffold can be a viable starting point for inhibitor development. nih.gov One compound from this series, ± 34 , showed good MAGL inhibition with a pIC₅₀ of 7.1 and exhibited antiproliferative activities against several cancer cell lines. nih.gov
The inhibition of MAGL can lead to elevated levels of 2-AG, which in turn modulates various physiological processes. For example, MAGL inhibition has been shown to protect against gastric damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs) through a mechanism involving the cannabinoid receptor type 1 (CB1). nih.gov Furthermore, studies in insulin-secreting cells suggest that MAGL plays an important role in insulin secretion, indicating its involvement in metabolic regulation. nih.gov The exploration of different amide-containing structures, such as 2,4-dinitroaryldithiocarbamate derivatives, has also yielded potent MAGL inhibitors, highlighting the versatility of these core structures in designing new therapeutic agents. nih.gov
Table 1: Examples of Amide-Containing MAGL Inhibitors
| Compound | Type | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Naphthyl amide derivative (± 34 ) | Reversible | pIC₅₀ = 7.1 | nih.gov |
| CK37 | Irreversible | 154 nM | nih.gov |
| CK16 | Irreversible / Selective | - | nih.gov |
Urease Inhibition by Acetamide-Sulfonamide Scaffolds
The acetamide-sulfonamide scaffold, which is the core structure of this compound, has been the subject of significant research for its potent urease inhibitory activity. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a process implicated in pathologies associated with Helicobacter pylori infections and other ureolytic bacteria. nih.govresearchgate.net
Studies have demonstrated that conjugating existing therapeutic molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, with sulfa drugs can create novel acetamide-sulfonamide derivatives with significant anti-urease properties. nih.govacs.org This approach leverages the structural similarities of sulfonamides to urea, allowing them to compete for the enzyme's active site. acs.orgsemanticscholar.org
One study detailed the synthesis of a series of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides, which are structurally analogous to this compound. All synthesized compounds in this series showed urease inhibitory activity superior to the standard inhibitor, thiourea. nih.gov The most potent compound exhibited an exceptionally low IC₅₀ value of 0.0171 µM, compared to 4.7455 µM for thiourea. nih.gov Molecular docking studies confirmed that these molecules bind effectively within the active site of the urease enzyme. nih.gov Other research has shown that ibuprofen conjugated with sulfathiazole and flurbiprofen conjugated with sulfadiazine are potent competitive inhibitors of urease, with IC₅₀ values of 9.95 µM and 16.74 µM, respectively. nih.gov
Table 2: Urease Inhibition by Acetamide-Sulfonamide Derivatives
| Compound | Inhibition Mode | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5F (a N-phenylacetamide derivative) | - | 0.0171 ± 0.0070 | nih.gov |
| Ibuprofen-sulfathiazole conjugate | Competitive | 9.95 ± 0.14 | nih.gov |
| Flurbiprofen-sulfadiazine conjugate | Competitive | 16.74 ± 0.23 | nih.gov |
| Flurbiprofen-sulfamethoxazole conjugate | Competitive | 13.39 ± 0.11 | nih.gov |
| Diclofenac-sulfanilamide conjugate | Competitive | 3.59 ± 0.07 | acs.orgsemanticscholar.org |
| Mefenamic acid-sulfanilamide conjugate | Competitive | 7.92 ± 0.27 | acs.orgsemanticscholar.org |
| Thiourea (Standard) | - | 23.76 | researchgate.net |
α-Glucosidase Inhibition by Related Phenylacetamide Derivatives
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibiting this enzyme is a validated therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate absorption and reducing postprandial hyperglycemia. nih.govplos.org Phenylacetamide derivatives have been investigated as a promising class of α-glucosidase inhibitors.
A novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were synthesized and evaluated, with all compounds demonstrating superior potency compared to the standard drug acarbose. nih.gov One compound, 5k , showed a 28-fold improvement in inhibitory activity over the standard and was identified as a competitive inhibitor through kinetic studies. nih.gov
Similarly, a series of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives displayed good to moderate α-glucosidase inhibitory abilities, with Kᵢ values ranging from 14.65 µM to 37.466 µM, which is more potent than acarbose (Kᵢ = 42.38 µM). bohrium.comnih.gov The most active compounds in this series were those with 4-nitro and 4-chloro substituents on the phenyl ring of the N-phenylacetamide moiety. nih.gov Another study on phenoxy-biscoumarin–N-phenylacetamide hybrids also reported excellent α-glucosidase inhibitory activity, with IC₅₀ values significantly lower than that of acarbose. researchgate.net These findings collectively suggest that the phenylacetamide scaffold is a valuable template for designing potent α-glucosidase inhibitors. nih.govbohrium.comnih.gov
Table 3: α-Glucosidase Inhibition by Phenylacetamide Derivatives
| Compound Series | Potency Range | Standard Drug (Acarbose) | Reference |
|---|---|---|---|
| Indole-carbohydrazide-phenoxy-N-phenylacetamides | Kᵢ = 14.65 - 37.466 µM | Kᵢ = 42.38 µM | bohrium.comnih.gov |
| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | All superior to acarbose | - | nih.gov |
| Phenoxy-biscoumarin–N-phenylacetamide hybrids | IC₅₀ = 13.0 - 75.5 µM | IC₅₀ = 750.0 µM | researchgate.net |
| 1,2-benzothiazine-N-arylacetamides | IC₅₀ = 18.25 - 35.14 µM | IC₅₀ = 58.8 µM | mdpi.com |
Research into Other Biological Potentials
Investigation of Anti-inflammatory Modulating Activities
The chemical scaffolds present in this compound, namely the acetamide and sulfonamide groups, are found in various compounds with known anti-inflammatory properties. Sulfonamide-based compounds have a long history in medicine and have been investigated for a range of pharmacological activities, including anti-inflammatory effects. nih.gov For example, N-benzenesulfonyl derivatives of anthranilic acid have been studied for their anti-inflammatory activity. nih.gov
Modern research has focused on synthesizing novel acetamide derivatives and evaluating their potential to modulate inflammatory pathways. Studies have reported the synthesis of acetamide derivatives and tested their ability to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages, which are key processes in inflammation. nih.govresearchgate.net Furthermore, the anti-inflammatory activity of compounds can be linked to the inhibition of enzymes like cyclooxygenase (COX). The potential mechanism for some anti-inflammatory agents involves interaction with COX-1 and COX-2, as well as transcription factors like NF-κB and cytokines such as IL-1β.
Additionally, as mentioned previously, the inhibition of MAGL by related amide-containing compounds has been shown to produce gastroprotective and anti-inflammatory effects. nih.gov This suggests a potential indirect pathway by which this compound or its analogues could exert anti-inflammatory actions by modulating the endocannabinoid system.
Exploration of Antipsychotic Properties in Analogous Phenylacetamides
Analogues of phenylacetamide have been explored for their potential in treating central nervous system disorders, including psychosis. The arylpiperazine class of compounds, which has been incorporated into phenylacetamide structures, is known to have a strong affinity for serotonin (5-HT) and dopamine (B1211576) (D) receptors, which are key targets for antipsychotic drugs. researchgate.net
A study involving the synthesis of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides created a series of novel compounds that were evaluated for antipsychotic activity. researchgate.net The research found that these phenylacetamide derivatives exhibited variable antipsychotic effects in animal models. The mechanism of action is thought to involve interactions with 5-HT₂A and D₂ receptors, which is a characteristic of many atypical antipsychotic medications. researchgate.netnih.gov This research establishes that the N-phenylacetamide scaffold can be chemically modified to produce compounds with potential antipsychotic properties, opening an avenue for developing new therapeutic agents for psychiatric disorders. researchgate.net
Hypoglycemic Activity Research with Thiazolidinedione-Acetamide Conjugates
Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that improve insulin sensitivity by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.gov The activation of PPAR-γ regulates the expression of genes involved in glucose and lipid metabolism, thereby lowering blood glucose levels. nih.gov
Researchers have explored the synthesis of hybrid molecules that conjugate a thiazolidinedione moiety with an acetamide scaffold to investigate potential synergistic or enhanced hypoglycemic activity. nih.gov Various TZD-acetamide analogues have been synthesized and evaluated for their potential as antidiabetic agents. nih.govresearchgate.net For instance, novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones were synthesized and evaluated, with some compounds exhibiting good hypoglycemic activity in both acute and chronic studies. nih.gov The rationale behind creating these conjugates is to combine the pharmacophoric features of both moieties to develop new compounds for the treatment of type-II diabetes. nih.govresearchgate.net This line of research indicates that acetamide-containing structures can be valuable components in the design of novel hypoglycemic agents.
Anticancer Activity Research of N-Phenylacetamide Derivatives
The quest for novel anticancer agents is driven by the challenges of resistance to current chemotherapies and the high incidence of adverse effects. nih.govnih.gov In this context, N-phenylacetamide derivatives have emerged as a promising class of compounds with potential as therapeutic agents. nih.govnih.govsemanticscholar.org Researchers have synthesized and evaluated numerous derivatives, demonstrating a range of cytotoxic and pro-apoptotic activities across various cancer cell lines.
One area of investigation involves 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.govnih.gov A study evaluating a series of these compounds (designated 2a-2f) tested their cytotoxic effects against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The results indicated that these compounds were particularly potent against the PC3 cell line. nih.govnih.govsemanticscholar.org It was observed that derivatives containing a nitro moiety (2a-2c) exhibited greater cytotoxic effects than those with a methoxy (B1213986) moiety (2d-2f). nih.govnih.gov While all compounds in this series showed lower activity than the reference drug, imatinib, some demonstrated significant potency. nih.govnih.gov For instance, compound 2b showed an IC50 value of 52 μM against the PC3 cell line, and compound 2c had an IC50 of 100 μM against the MCF-7 cell line, which was comparable to imatinib's IC50 of 98 μM against the same line. nih.govnih.gov
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (IC50 in μM)
| Compound | Substitution | PC3 (Prostate) | MCF-7 (Breast) | Reference Drug (Imatinib) |
|---|---|---|---|---|
| 2b | m-nitro | 52 | - | 40 (PC3) |
| 2c | p-nitro | 80 | 100 | 98 (MCF-7) |
IC50 represents the concentration required for 50% inhibition of cell viability.
Further research into other synthetic phenylacetamide derivatives has highlighted their ability to induce apoptosis in cancer cells. tbzmed.ac.irtbzmed.ac.ir A study assessing eleven such derivatives found them to have antiproliferative effects on MCF7, MDA-MB-468, and PC12 cell lines. tbzmed.ac.ir The derivative identified as 3d was particularly effective, showing an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.ir This compound was found to trigger apoptosis by upregulating the expression of Bcl-2, Bax, and FasL RNA, as well as increasing caspase 3 activity. tbzmed.ac.ir This suggests that these derivatives can stimulate both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir
Table 2: Cytotoxicity of Phenylacetamide Derivatives (IC50 in μM)
| Compound | MDA-MB-468 | PC-12 | MCF-7 |
|---|---|---|---|
| 3c | - | - | 0.7±0.08 |
| 3d | 0.6±0.08 | 0.6±0.08 | 0.7±0.4 |
Data represents the IC50 values against different cancer cell lines.
Research has also extended to derivatives incorporating a sulfamoyl group, which is structurally relevant to this compound. A series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives were synthesized and tested against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancer cell lines. tandfonline.com The study revealed that most of the tested compounds exhibited moderate to good anticancer activity, with the lung and cervical cancer cell lines being the most sensitive. tandfonline.com Compounds designated 4d, 4k, and 4s were identified as the most active, showing effectiveness across all four cell lines. tandfonline.com
Another relevant study focused on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. mdpi.com A novel compound from this series, referred to as compound 1, demonstrated significant anticancer efficacy. mdpi.com It was particularly potent against renal (RXF393) cancer cells, with an IC50 value of 7.01 ± 0.39 µM, which was nearly twice as potent as the standard drug doxorubicin (IC50 of 13.54 ± 0.82 µM). mdpi.com The compound also showed notable activity against melanoma (LOX IMVI) and moderate activity against colon (HT29) cancer cell lines. mdpi.com Mechanistic studies confirmed that this compound induces apoptosis and causes cell cycle arrest in the G1 phase. mdpi.com
Table 3: Cytotoxicity of Spiro-N-(4-sulfamoyl-phenyl) Derivative (Compound 1) (IC50 in μM)
| Cell Line | Compound 1 | Doxorubicin (Reference) |
|---|---|---|
| RXF393 (Renal) | 7.01 ± 0.39 | 13.54 ± 0.82 |
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | 6.08 ± 0.32 |
| HT29 (Colon) | 24.3 ± 1.29 | 13.50 ± 0.71 |
IC50 values demonstrate the concentration at which 50% of cancer cell growth is inhibited.
Collectively, the research into N-phenylacetamide derivatives indicates a broad spectrum of anticancer activity. The modular nature of the N-phenylacetamide scaffold allows for synthetic modifications that can enhance potency and selectivity against various cancer types, making it a valuable area for continued investigation in oncology. nih.govtandfonline.com
Mechanism of Action Moa and Molecular Target Elucidation of N 4 Octylsulfamoyl Phenyl Acetamide
Elucidation of Molecular Targets for N-[4-(octylsulfamoyl)phenyl]acetamide
Detailed studies to identify the specific molecular targets of this compound have not been found in the public domain. While the structural components of the molecule suggest potential interactions with various biological macromolecules, experimental validation is absent.
Proposed Binding Sites and Interaction Modes
Without identified molecular targets, there are no proposed binding sites or specific interaction modes for this compound documented in the available scientific literature. Computational modeling and structural biology studies would be necessary to predict and confirm how this compound might interact with potential biological targets.
In Vitro Pharmacological Characterization
Specific in vitro pharmacological data for this compound, such as binding affinity studies and enzymatic assays, are not available in the public research domain.
Binding Affinity Studies with Biological Macromolecules
No studies reporting the binding affinity of this compound to any biological macromolecules have been identified. Such studies are crucial for understanding the potency and selectivity of a compound for its molecular target.
Enzymatic Assays for Inhibitory Potency Determination
There are no published enzymatic assay results that determine the inhibitory potency of this compound against any specific enzymes. While related N-phenylacetamide derivatives have been evaluated for their effects on various enzymes, this specific compound has not been the subject of such published investigations. zju.edu.cn
Cellular and Subcellular Mechanisms of Action
Information regarding the cellular and subcellular mechanisms of action of this compound is not available in the current body of scientific literature. Research into how the compound affects cellular processes, signaling pathways, or subcellular structures has not been publicly reported.
Modulatory Effects on Cellular Pathways
There is currently no publicly available scientific literature that details the modulatory effects of this compound on any specific cellular pathways. Extensive searches of chemical and biological databases have not yielded studies investigating how this compound may influence signaling cascades, metabolic pathways, or other cellular processes. As such, its impact on cellular functions remains uncharacterized.
Interactions with Specific Protein Families (e.g., Protein Kinases, D2 Receptors)
Specific interactions between this compound and protein families such as protein kinases or dopamine (B1211576) D2 receptors have not been documented in the scientific literature. While the broader classes of sulfonamides and acetamides encompass compounds with diverse biological activities, including interactions with such protein targets, no targeted studies have been published to confirm or deny similar interactions for this compound. The affinity and selectivity of this compound for any protein target are therefore unknown.
Role of Specific Functional Groups in Mechanistic Activity
The contribution of the specific functional groups of this compound—namely the octylsulfamoyl group and the acetamide (B32628) moiety—to a potential mechanistic activity has not been elucidated. Structure-activity relationship (SAR) studies, which would clarify the importance of these groups for biological activity, have not been reported for this compound. Therefore, any discussion on how the lipophilic octyl chain, the sulfonamide linker, or the acetamide group might influence molecular interactions would be entirely speculative and is not supported by experimental data.
Interactive Data Table: Summary of Available Mechanistic Data
| Section | Topic | Research Findings for this compound |
| 4.3.1 | Modulatory Effects on Cellular Pathways | No data available in the scientific literature. |
| 4.3.2 | Interactions with Protein Kinases | No data available in the scientific literature. |
| 4.3.2 | Interactions with D2 Receptors | No data available in the scientific literature. |
| 4.3.3 | Role of the Octylsulfamoyl Group | No data available in the scientific literature. |
| 4.3.3 | Role of the Acetamide Group | No data available in the scientific literature. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 4 Octylsulfamoyl Phenyl Acetamide Derivatives
Impact of Octyl Chain Length on Biological Activity
The N-octyl group is a defining feature of N-[4-(octylsulfamoyl)phenyl]acetamide, and its length is a critical determinant of the molecule's lipophilicity, which in turn governs its pharmacokinetic and pharmacodynamic properties.
The octyl chain, being a long alkyl group, significantly enhances the lipophilicity of the molecule. This increased lipophilicity generally favors the permeation of the molecule across biological membranes, such as the cell membrane, which is a crucial step for reaching intracellular targets. The partitioning of the molecule into the lipid bilayer is often a key factor in its absorption and distribution within the body.
While specific comparative studies on a homologous series of N-[4-(alkylsulfamoyl)phenyl]acetamides are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that varying the length of the alkyl chain would have a profound effect on biological activity. A hypothetical comparison is presented in Table 1.
| Alkyl Chain | LogP (Predicted) | Relative Membrane Permeability (Hypothetical) | Relative Target Binding Affinity (Hypothetical) |
| Methyl | 1.5 | Low | Low |
| Propyl | 2.5 | Moderate | Moderate |
| Hexyl | 4.0 | High | High |
| Octyl | 5.0 | Optimal | Optimal |
| Decyl | 6.0 | High | Potentially Decreased (due to steric hindrance or reduced solubility) |
This table is for illustrative purposes and is based on general medicinal chemistry principles. Actual values would require experimental determination.
Role of the Phenyl Ring Substitutions on Pharmacological Profiles
The phenyl ring in this compound serves as a scaffold to which the other functional groups are attached. Introducing substituents onto this ring can fine-tune the electronic and steric properties of the molecule, thereby modulating its pharmacological profile.
Substituents on the phenyl ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density of the phenyl ring, which can enhance interactions with electron-deficient regions of a target protein. Conversely, EWGs, such as nitro (-NO2) or cyano (-CN), decrease the electron density of the ring, which may be favorable for interactions with electron-rich pockets.
The steric bulk of a substituent is another critical factor. Large, bulky groups can cause steric hindrance, preventing the molecule from fitting properly into its binding site. However, in some cases, a bulky group may be beneficial if it can occupy a specific pocket in the target protein, leading to increased selectivity and potency. The interplay between electronic and steric effects is complex and often requires systematic exploration through the synthesis and testing of a series of analogues, as illustrated in the hypothetical data in Table 2.
| Substituent (Position) | Electronic Effect | Steric Effect | Relative Activity (Hypothetical) |
| -H (None) | Neutral | Minimal | Baseline |
| 4-OCH3 | Electron-Donating | Moderate | Increased |
| 4-Cl | Electron-Withdrawing | Moderate | Increased |
| 4-NO2 | Strongly Electron-Withdrawing | Moderate | Decreased |
| 2-CH3 | Electron-Donating | High (ortho) | Decreased (due to steric hindrance) |
This table is for illustrative purposes and is based on general QSAR principles. Actual values would require experimental determination.
The biological activity of N-phenylacetamide derivatives has been shown to be sensitive to the position of substituents. researchgate.net For instance, in some series of compounds, a para-substituted analogue may be significantly more potent than its ortho- or meta-substituted counterparts, or vice versa. This highlights the importance of exploring positional isomerism during the lead optimization process to identify the optimal substitution pattern for a given biological target.
Importance of Sulfonamide and Acetamide (B32628) Functionalities in SAR
The sulfonamide (-SO2NH-) and acetamide (-NHC(O)CH3) groups are key pharmacophoric features of this compound. Both groups are capable of forming hydrogen bonds, which are crucial for the specific recognition and binding of the molecule to its biological target.
The sulfonamide moiety is a common feature in a wide array of drugs and is known for its ability to mimic a carboxylate group, acting as a bioisostere. uaeu.ac.aenih.gov It can participate in a network of hydrogen bonds with amino acid residues in a protein's active site, contributing to the stability of the ligand-receptor complex.
Contribution of the Sulfonamide Group to Bioactivity
The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore responsible for a wide spectrum of biological activities in numerous therapeutic agents. nih.govnih.gov In derivatives of this compound, this moiety is critical for establishing the foundation of their bioactivity. Sulfonamides are known to act as structural analogs of p-aminobenzoic acid (PABA), enabling them to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase. nih.gov This inhibition disrupts the synthesis of folic acid, which is essential for bacterial DNA synthesis and growth. nih.gov
The bioactivity of sulfonamide-containing compounds can be modulated by substitutions on the sulfonamide nitrogen. For instance, studies on related acetamide-sulfonamide scaffolds have shown that introducing various heterocyclic or aryl groups on the sulfonamide nitrogen can significantly alter their biological profile, including anti-urease, antimicrobial, and anticancer activities. nih.govmdpi.com This highlights the sulfonamide group's role not just as a static active component but as a versatile anchor for molecular modification to fine-tune therapeutic effects. The general structure of sulfonamides allows for a wide range of pharmacological applications, including diuretic, hypoglycemic, and anti-inflammatory actions, by targeting different enzymes like carbonic anhydrase. nih.gov
Role of the Acetamide Moiety in Target Recognition
The acetamide moiety (-NHCOCH₃) plays a crucial role in molecular recognition and binding affinity through specific, directed interactions with biological targets. nih.gov The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows the acetamide group to form strong connections within a receptor's binding pocket. researchgate.netnih.gov
Crystal structure analyses of analogous compounds reveal that the acetamide group's orientation relative to the phenyl ring is a key structural feature. researchgate.netnih.gov In N-(4-sulfamoylphenyl)acetamide, the amide group is twisted out of the plane of the benzene (B151609) ring. nih.gov This specific conformation, along with its hydrogen bonding capability, dictates how the molecule fits into and interacts with its target. In studies of N,N-acetamide disubstituted compounds, this moiety has been shown to provide a point for chemical diversification without compromising binding affinity for the target protein. nih.gov Furthermore, research on other acetamide-sulfonamide conjugates has demonstrated that modifications linked to the acetamide portion, such as changing from a phenyl-alkyl to a fluoro-substituted biphenyl (B1667301) group, can significantly impact inhibitory activity, underscoring the acetamide's direct involvement in target engagement. mdpi.com
Physicochemical Parameters Influencing SAR
Lipophilicity-Activity Relationships
Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical determinant of a drug molecule's ability to cross biological membranes and reach its site of action. nih.govnih.gov The long n-octyl chain in this compound imparts significant lipophilic character to the molecule.
In related series of compounds, the length of the alkyl chain has been shown to be a critical factor for lipophilicity. nih.gov As the chain length increases, lipophilicity generally increases, which can affect biodistribution, clearance, and plasma protein binding. nih.gov While optimal lipophilicity is required for membrane transport, excessively high values can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. The relationship between alkyl chain length, lipophilicity, and protein binding in a series of related N-acetamide substituted compounds is illustrated in the table below.
| Compound Analogue | Alkyl Chain Length (n) | logP7.5 | Unbound Fraction (%) |
|---|---|---|---|
| Analogue 1 | 4 | 3.81 | 0.3 |
| Analogue 2 | 5 | - | - |
| Analogue 3 | 6 | - | - |
Data derived from studies on N-acetamide substituted pyrazolopyrimidines. nih.gov
Hydrogen Bonding Network Contributions to Activity
The ability of a molecule to form hydrogen bonds is fundamental to its interaction with biological macromolecules. This compound possesses multiple sites for hydrogen bonding: the N-H groups of the sulfonamide and acetamide moieties act as donors, while the oxygen atoms of both groups act as acceptors. researchgate.netnih.gov
X-ray crystallography studies on structurally similar compounds provide insight into the potential hydrogen bonding networks formed by this compound. For example, the crystal structure of N-(4-sulfamoylphenyl)acetamide shows that molecules are linked into extensive three-dimensional architectures through a network of N-H⋯O hydrogen bonds involving both the amide and sulfonamide groups. researchgate.netnih.gov Similarly, N-[4-(benzylsulfamoyl)phenyl]acetamide forms two-dimensional arrays in its crystal packing, mediated by N-H⋯O hydrogen bonds. researchgate.net These ordered, intermolecular interactions are indicative of the strong, specific hydrogen bonds these functional groups can form with amino acid residues in a protein's active site, contributing significantly to binding affinity and biological activity.
Computational Chemistry and in Silico Drug Design Strategies for N 4 Octylsulfamoyl Phenyl Acetamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein, thereby elucidating the binding mode and affinity. rjb.rosemanticscholar.org This method is instrumental in screening virtual libraries of compounds and in understanding the structural basis of ligand-target recognition.
For N-[4-(octylsulfamoyl)phenyl]acetamide, molecular docking simulations would be employed to predict its binding conformation within the active site of a relevant biological target. The process involves preparing a three-dimensional structure of the target protein and the ligand. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding pocket, scoring each based on a set of energy functions.
The results of such simulations would reveal the most probable binding pose of this compound, highlighting the spatial arrangement of its functional groups relative to the amino acid residues of the target. For instance, docking studies on similar sulfonamide derivatives have successfully predicted their binding modes in enzymes like carbonic anhydrase and penicillin-binding proteins. rjb.ro
Illustrative Docking Results for this compound against a Hypothetical Kinase Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| 1 | -8.5 | Lys72, Glu91, Leu148 |
| 2 | -8.2 | Asp165, Phe167, Val20 |
| 3 | -7.9 | Thr88, Ser14, Ile65 |
Note: The data in this table is hypothetical and for illustrative purposes only.
A critical outcome of molecular docking is the identification of key intermolecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the sulfonamide group is a potent hydrogen bond donor and acceptor, while the acetamide (B32628) moiety can also participate in hydrogen bonding. The octyl chain provides a significant hydrophobic component, likely interacting with nonpolar pockets in the target protein.
By analyzing the docked conformation, researchers can pinpoint which amino acid residues are crucial for binding. For example, the sulfonamide group might form hydrogen bonds with backbone amides or polar side chains of amino acids, a common interaction observed for many sulfonamide-based drugs. chemmethod.com
Illustrative Key Intermolecular Interactions for this compound
| Interaction Type | Functional Group of Ligand | Interacting Residue (Hypothetical) |
|---|---|---|
| Hydrogen Bond | Sulfonamide NH | Asp165 |
| Hydrogen Bond | Acetamide C=O | Lys72 |
| Hydrophobic Interaction | Octyl Chain | Leu148, Val20, Ile65 |
| Pi-Stacking | Phenyl Ring | Phe167 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. microbenotes.com These models are valuable for predicting the activity of novel compounds and for identifying the key molecular features that influence potency.
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. Studies on N-acylbenzenesulfonamides have successfully employed QSAR to create predictive models for their anticancer activity. mdpi.com
A significant advantage of QSAR modeling is the identification of molecular descriptors that have the most substantial impact on biological activity. For this compound and its analogs, important descriptors might include those related to hydrophobicity (given the long octyl chain), electronic properties of the sulfonamide group, and steric parameters.
For instance, a QSAR model might reveal that increased hydrophobicity positively correlates with activity up to a certain point, after which it may decrease due to poor solubility. Similarly, descriptors related to the hydrogen bonding capacity of the sulfonamide and acetamide groups could be identified as critical for activity. This information provides valuable guidance for designing more potent analogs by modifying the molecular structure to optimize these key descriptors. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. peerj.com This allows for the assessment of the stability of the ligand-protein complex and a more detailed understanding of the binding energetics.
For this compound, an MD simulation would typically start with the best-docked pose in a simulated physiological environment (water, ions). The simulation would then calculate the forces between atoms and their subsequent movements over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal important information, such as the stability of key hydrogen bonds, the flexibility of the ligand and the protein's active site, and the role of water molecules in mediating the interaction. MD simulations of sulfonamides have been used to characterize the stability of their binding to target proteins and to identify key residues responsible for selective affinity. peerj.com This dynamic perspective is crucial for a comprehensive understanding of the molecular recognition process and for the rational design of improved inhibitors.
Analysis of Ligand-Receptor Complex Stability and Dynamics
To understand the therapeutic potential of this compound, it is crucial to analyze the stability and dynamics of its complex with biological targets. Molecular docking and molecular dynamics (MD) simulations are primary computational tools used for this purpose.
Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a target receptor. For instance, in studies of similar sulfonamide derivatives, docking has been used to estimate binding affinities and conformations with enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov The sulfonamide group is known to be a key pharmacophore in many enzyme inhibitors, often forming critical interactions with the target protein. acs.orgnih.gov For this compound, the sulfonamide oxygens can act as hydrogen bond acceptors, while the phenyl ring can engage in π-π stacking or hydrophobic interactions. acs.org The long octyl chain would likely occupy a hydrophobic pocket within the receptor, contributing significantly to the binding affinity.
Following docking, molecular dynamics simulations can provide a more detailed view of the ligand-receptor complex's behavior over time. MD simulations can reveal:
The stability of the ligand's binding pose.
Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence. acs.org
Conformational changes in both the ligand and the receptor upon binding.
The role of solvent molecules in mediating the interaction.
By calculating metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the complex. Analysis of the interaction energies between the ligand and individual residues of the receptor can pinpoint the key drivers of binding. Such computational analyses have been successfully applied to understand the binding mechanisms of various sulfonamide-based drugs with their protein targets. nih.govmdpi.com
Conformational Analysis of this compound and Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is essential to understand how its shape influences its ability to bind to a target receptor. Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are employed to study the molecule's conformational landscape. nih.gov
Table 1: Representative Torsion Angles in Related Sulfonamide Structures
| Compound Name | Torsion Angle | Value (°) |
| N-(4-Sulfamoylphenyl)acetamide | N—S—C—C | 109.4 |
| N-(4-Sulfamoylphenyl)acetamide | C—N—C—C | -166.2 |
This interactive table showcases typical torsion angles found in the crystal structures of related sulfonamide compounds, providing insight into likely conformational preferences.
De Novo Drug Design and Scaffold Hopping Approaches
Design of Novel Scaffolds Incorporating this compound Features
De novo drug design is a computational strategy for creating entirely new molecules with desired biological activities. chemrxiv.org Starting from the structure of this compound as a template, novel scaffolds can be designed that retain its key pharmacophoric features while possessing improved properties such as enhanced potency, selectivity, or better pharmacokinetic profiles. researchgate.net
The essential features of this compound to be incorporated into new designs would likely include:
A hydrogen bond donor/acceptor group (the sulfonamide).
An aromatic ring for π-stacking or hydrophobic interactions.
A hydrophobic aliphatic chain.
An additional hydrogen bond donor/acceptor (the acetamide group).
Algorithms for de novo design can generate novel molecular structures by assembling molecular fragments or by growing a molecule within the receptor's active site. These newly designed molecules are then evaluated for their predicted binding affinity and drug-like properties.
Scaffold hopping is a related technique that aims to identify new core structures (scaffolds) that maintain the same geometric arrangement of key functional groups as the original molecule. nih.govbhsai.org This can lead to the discovery of compounds with completely different chemical skeletons but similar biological activities. acs.orgacs.org For this compound, one could search for bioisosteric replacements for the phenylacetamide or sulfonamide moieties that preserve the key interactions with a target receptor. acs.org This approach is valuable for generating novel intellectual property and overcoming potential liabilities of the original scaffold. nih.gov
Fragment-Based Drug Discovery Strategies Applied to this compound
Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by starting with small, low-molecular-weight molecules (fragments) that bind weakly to the target. frontiersin.orgyoutube.com These fragments are then grown or linked together to create more potent molecules. patsnap.com
The structure of this compound can be deconstructed into several fragments that could be used in an FBDD campaign. This approach has been successfully applied to develop inhibitors for various enzymes, including those targeted by sulfonamides. nih.govnih.gov
Table 2: Potential Fragments Derived from this compound for FBDD
| Fragment | Chemical Structure | Key Features |
| Acetylphenylamine | C₈H₉NO | Aromatic ring, hydrogen bond donor/acceptor |
| 4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Aromatic ring, sulfonamide group |
| Octylamine | C₈H₁₉N | Long hydrophobic chain, amino group |
This interactive table illustrates how this compound can be broken down into smaller chemical fragments, each presenting key features for initiating a fragment-based drug discovery program.
In an FBDD strategy, these or similar commercially available fragments would be screened against a biological target using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. patsnap.com Once a fragment is found to bind, its structure in complex with the target provides a starting point for optimization. For example, if a fragment corresponding to the acetylphenylamine portion of the molecule binds, medicinal chemists could then synthetically elaborate this fragment, perhaps by adding a sulfonamide or a hydrophobic tail, to improve its affinity and create a more potent lead compound. frontiersin.org
Advanced Research Methodologies and Future Directions in N 4 Octylsulfamoyl Phenyl Acetamide Research
Omics Technologies in Target Identification for Sulfonamide-Acetamide Compounds
The identification of molecular targets is a critical step in understanding the mechanism of action of bioactive compounds like N-[4-(octylsulfamoyl)phenyl]acetamide. Omics technologies, which provide a global view of different biological molecules, are increasingly being employed for this purpose.
Genomics and Transcriptomics can reveal changes in gene and RNA expression profiles in response to treatment with a sulfonamide-acetamide compound. This can provide clues about the pathways and cellular processes affected by the compound, indirectly pointing towards its molecular targets.
Proteomics offers a more direct approach to target identification. Chemical proteomics, a sub-discipline of proteomics, utilizes chemical probes to isolate and identify protein targets from complex biological samples. For instance, an analog of this compound could be modified to create a probe for techniques like activity-based protein profiling (ABPP), which uses reactive chemical probes to tag and identify active enzymes within a specific class. mdpi.comwikipedia.org
Metabolomics , the large-scale study of small molecules or metabolites, can elucidate the metabolic pathways perturbed by a compound. tandfonline.comarome-science.com By analyzing the changes in the metabolome of cells or organisms treated with this compound, researchers can infer its mechanism of action and potential enzymatic targets. tandfonline.comarome-science.com For example, the accumulation of a specific substrate or the depletion of a product could indicate the inhibition of a particular enzyme in a metabolic pathway. tandfonline.com The integration of metabolomics with other omics data is crucial for a comprehensive understanding of a compound's biological effects. tandfonline.com
| Omics Technology | Application in Target Identification for Sulfonamide-Acetamide Compounds | Potential Insights |
| Genomics | Analysis of changes in gene expression in response to compound treatment. | Identification of genetic pathways affected by the compound. |
| Transcriptomics | Profiling of messenger RNA (mRNA) levels to understand gene expression changes. | Elucidation of regulatory networks and cellular responses to the compound. |
| Proteomics | Direct identification of protein binding partners using chemical probes and mass spectrometry. | Pinpointing specific protein targets and off-targets of the compound. |
| Metabolomics | Analysis of global metabolite changes to identify perturbed biochemical pathways. tandfonline.comarome-science.com | Understanding the functional consequences of target engagement and identifying affected metabolic enzymes. tandfonline.com |
High-Throughput Screening (HTS) Approaches for this compound Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for a specific biological activity. mdpi.com For this compound and its analogs, HTS can be employed to identify new therapeutic applications, understand structure-activity relationships (SAR), and discover novel lead compounds.
The process begins with the development of a robust and miniaturized assay that can be automated. msu.edu These assays can be either biochemical, using purified proteins, or cell-based, using whole cells. For example, a library of this compound derivatives could be screened against a specific enzyme, such as a protease or kinase, in a biochemical assay to identify potent inhibitors. nih.gov Alternatively, a cell-based assay could be used to screen for compounds that induce a desired cellular response, such as apoptosis in cancer cells.
The success of an HTS campaign relies heavily on the quality and diversity of the compound library. Libraries of this compound derivatives can be synthesized to explore a wide range of chemical space around the core scaffold. Hits from the primary screen are then subjected to further validation and characterization to confirm their activity and determine their potency and selectivity.
| HTS Assay Type | Description | Example Application for this compound Libraries |
| Biochemical Assay | Uses purified components, such as an enzyme and its substrate, to measure the effect of a compound on a specific molecular interaction. | Screening for inhibitors of a particular human carbonic anhydrase isoform. |
| Cell-Based Assay | Uses living cells to measure a cellular response to a compound, such as changes in cell viability, gene expression, or signaling pathways. | Screening for compounds that inhibit the growth of a specific cancer cell line. |
| Imaging-Based HTS | Utilizes automated microscopy and image analysis to screen for compounds that induce specific morphological changes in cells. mdpi.com | Identifying compounds that disrupt biofilm formation in bacteria. mdpi.com |
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling the analysis of vast and complex datasets. acs.org In the context of this compound research, AI and ML can be applied in several ways:
Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to predict the biological activity of novel sulfonamide-acetamide derivatives based on their chemical structure. researchgate.netnih.govresearchgate.net These models are trained on datasets of compounds with known activities and can then be used to prioritize the synthesis of new compounds with a higher probability of being active. researchgate.netnih.govresearchgate.net For instance, machine learning models have been trained to predict the antimicrobial activity of sulfonamide-like compounds with high accuracy. researchgate.net
Virtual Screening: AI-powered virtual screening can be used to computationally screen large virtual libraries of compounds to identify those that are likely to bind to a specific biological target. This can significantly reduce the time and cost associated with experimental HTS.
De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. By learning from existing data on active sulfonamide-acetamide compounds, these models can propose novel structures that are optimized for potency, selectivity, and pharmacokinetic properties.
Target Identification: Machine learning algorithms can analyze large biological datasets, such as those generated by omics technologies, to identify potential drug targets for this compound and related compounds.
| AI/ML Application | Description | Relevance to this compound |
| QSAR Modeling | Develops mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.netnih.govresearchgate.net | Predicts the potency of new this compound derivatives as enzyme inhibitors or antimicrobial agents. researchgate.netnih.govresearchgate.net |
| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target to identify potential hits. | Prioritizes which this compound analogs to synthesize and test experimentally. |
| Generative Models | Uses AI to design novel molecules with desired properties. | Creates new sulfonamide-acetamide structures with improved therapeutic potential. |
| Target Identification | Analyzes large-scale biological data to identify proteins or pathways that are likely to be modulated by a compound. | Uncovers new potential therapeutic applications for this compound. |
Development of this compound as a Probe for Biological Systems
Beyond its potential as a therapeutic agent, this compound can be developed into a chemical probe to study biological systems. Chemical probes are small molecules used to interrogate and manipulate biological processes.
A key strategy in developing a chemical probe is the incorporation of a "tag" or a reactive group onto the core scaffold of the molecule. For example, photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a compound. enamine.net This involves modifying this compound with a photoreactive group, such as a benzophenone or a diazirine. enamine.netnih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby molecules, which are typically the protein target and its interacting partners. enamine.netnih.gov These tagged proteins can then be isolated and identified using mass spectrometry.
Furthermore, a fluorescent dye can be attached to the this compound scaffold to create a fluorescent probe. Such a probe could be used to visualize the subcellular localization of its target or to monitor target engagement in living cells using techniques like fluorescence microscopy.
| Probe Type | Modification to this compound | Application |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). enamine.netnih.gov | Covalently labels the direct binding targets of the compound for identification by mass spectrometry. nih.gov |
| Fluorescent Probe | Attachment of a fluorescent dye. | Enables visualization of the compound's distribution in cells and tissues and monitoring of target engagement. |
| Biotinylated Probe | Addition of a biotin tag. | Facilitates the affinity purification of the compound's binding partners for subsequent identification. |
Therapeutic Potential Beyond Antimicrobial Applications
While the sulfonamide class of compounds is historically known for its antimicrobial properties, extensive research has revealed a much broader therapeutic potential. ajchem-b.comnih.govajchem-b.com Derivatives of the sulfonamide-acetamide scaffold, including this compound, are being investigated for a variety of non-antimicrobial applications.
Enzyme Inhibition: A significant area of research is the development of sulfonamide-based compounds as enzyme inhibitors. nih.gov They are particularly well-known as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. acs.orgtandfonline.com Inhibition of specific carbonic anhydrase isoforms has therapeutic implications in conditions like glaucoma and certain types of cancer. acs.orgnih.gov Additionally, sulfonamides have been designed to inhibit other enzyme classes, including proteases (such as HIV-1 protease and matrix metalloproteinases) and kinases. nih.govmdpi.com
Anticancer Activity: The sulfonamide moiety is present in several approved anticancer drugs. researchgate.net The anticancer effects of sulfonamide-acetamide derivatives can be mediated through various mechanisms, including the inhibition of enzymes crucial for cancer cell growth and survival, such as carbonic anhydrases and tyrosine kinases. nih.gov
Anti-inflammatory and Other Activities: Sulfonamide derivatives have also shown promise as anti-inflammatory, anticonvulsant, and antidiabetic agents. ajchem-b.com The versatility of the sulfonamide scaffold allows for chemical modifications to optimize activity against a wide range of biological targets. ajchem-b.com
| Therapeutic Area | Mechanism of Action | Examples of Targeted Enzymes/Pathways |
| Oncology | Inhibition of enzymes involved in tumor growth, proliferation, and metastasis. nih.gov | Carbonic Anhydrases, Tyrosine Kinases, Matrix Metalloproteinases. nih.gov |
| Ophthalmology | Reduction of intraocular pressure by inhibiting carbonic anhydrases in the eye. acs.org | Carbonic Anhydrase II and IV. acs.org |
| Neurology | Modulation of ion channels or enzymes in the central nervous system. nih.gov | Carbonic Anhydrases, Receptors. nih.gov |
| Metabolic Diseases | Stimulation of insulin production or inhibition of enzymes involved in glucose metabolism. ajchem-b.com | Beta cells, α-glucosidase, α-amylase. researchgate.net |
| Inflammatory Diseases | Modulation of immune responses and inflammatory pathways. ajchem-b.com | Cyclooxygenase (COX) enzymes. |
| Antiviral | Inhibition of viral enzymes essential for replication. | HIV-1 Protease. nih.gov |
| Antimalarial | Inhibition of the dihydropteroate (B1496061) synthase (DHPS) enzyme in the folate biosynthesis pathway of Plasmodium species. malariaworld.orgnih.gov | Dihydropteroate Synthase (DHPS). malariaworld.orgnih.gov |
Challenges and Opportunities in this compound Research
The continued investigation of this compound and related compounds presents both challenges and exciting opportunities.
Challenges:
Drug Resistance: As with many therapeutic agents, the development of resistance is a significant concern, particularly in the context of antimicrobial and anticancer applications.
Selectivity and Off-Target Effects: Achieving high selectivity for the desired biological target while minimizing off-target effects is a major challenge in drug development. A lack of selectivity can lead to unwanted side effects.
Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as effective drugs.
Environmental Concerns: The persistence of sulfonamides in the environment is a growing concern that needs to be addressed. researchgate.net
Opportunities:
Drug Repurposing: The diverse biological activities of sulfonamides offer significant opportunities for drug repurposing, where existing drugs are investigated for new therapeutic uses. malariaworld.orgnih.gov
Development of Novel Derivatives: The versatility of the sulfonamide-acetamide scaffold allows for the synthesis of large libraries of derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Combination Therapies: Combining this compound or its analogs with other therapeutic agents could lead to synergistic effects and help overcome drug resistance.
Precision Medicine: The development of selective probes and inhibitors can contribute to a more personalized approach to medicine, where treatments are tailored to the specific molecular characteristics of a patient's disease.
The future of research on this compound is bright, with advanced methodologies poised to unlock its full therapeutic potential and expand our understanding of its role in biological systems.
Q & A
Basic: What are the recommended synthetic routes for N-[4-(octylsulfamoyl)phenyl]acetamide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis involves coupling 4-acetamidobenzenesulfonyl chloride with octylamine under anhydrous conditions. Key steps include:
- Solvent Selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) to enhance sulfonamide bond formation.
- Base Addition : Triethylamine (TEA) or pyridine (1.2 eq) neutralizes HCl byproducts.
- Temperature Control : Maintain 0–5°C during reagent mixing to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H NMR (DMSO-d6) :
- Acetamide methyl group: δ 2.1 ppm (singlet).
- Sulfonamide NH: δ 7.3–7.5 ppm (broad, exchangeable).
- Octyl chain protons: δ 0.8–1.5 ppm (multiplet).
- IR Spectroscopy :
- C=O stretch at 1670 cm⁻¹.
- S=O asymmetric/symmetric stretches at 1320 and 1150 cm⁻¹.
- HRMS : Expected [M+H]+ at m/z 383.1842 (C16H25N2O3S+) .
Basic: How can researchers determine the lipophilicity (logP) and aqueous solubility of this compound?
Methodological Answer:
- logP : Use the shake-flask method with octanol/water partitioning. Analyze via UV-Vis at λmax 254 nm. Predicted logP ≈ 2.8 due to the octyl chain’s hydrophobicity .
- Aqueous Solubility : Perform equilibrium studies in PBS (pH 7.4) at 25°C. Quantify via HPLC (C18 column, 60:40 acetonitrile/water). Expected solubility <50 μg/mL .
Advanced: What strategies can resolve contradictions in reported biological activities of structurally analogous N-arylacetamide sulfonamides?
Methodological Answer:
- Dose-Response Reevaluation : Conduct 8-point dilution series (0.1–100 μM) to confirm potency thresholds.
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes, NADPH cofactor).
- Target Engagement : Use cellular thermal shift assays (CETSA) or SPR biosensors to validate binding .
Advanced: How can QSAR modeling optimize the pharmacological profile of this compound derivatives?
Methodological Answer:
- 3D-QSAR (CoMFA/CoMSIA) :
- Train models on 30 analogs with measured IC50 values (e.g., COX-2 inhibition).
- Validate with leave-one-out cross-validation (q² > 0.6).
- Design Guidelines :
Advanced: What experimental designs effectively differentiate between COX-1 and COX-2 inhibition mechanisms for N-arylacetamide sulfonamides?
Methodological Answer:
- Enzymatic Assays :
- Recombinant COX-1 (ovine) and COX-2 (human) with colorimetric prostaglandin detection (λ = 590 nm).
- Include indomethacin (COX-1 IC50 = 0.4 μM) and celecoxib (COX-2 IC50 = 40 nM) as controls.
- Molecular Docking :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
